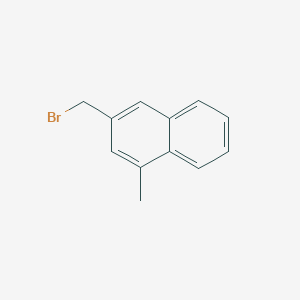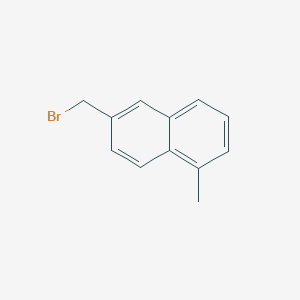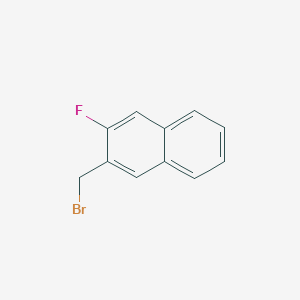![molecular formula C7H8F2N2 B8184706 [2-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184706.png)
[2-(Difluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Difluoromethyl)phenyl]hydrazine: is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)phenyl]hydrazine typically involves the introduction of a difluoromethyl group to a phenyl ring followed by the attachment of a hydrazine group. One common method involves the reaction of 2-(difluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: [2-(Difluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethylphenyl derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylphenyl ketones, while reduction can produce hydrazine derivatives with varying degrees of substitution .
Scientific Research Applications
Chemistry: In chemistry, [2-(Difluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable intermediate in the development of new drugs .
Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its ability to introduce difluoromethyl groups into various substrates makes it a versatile reagent in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds and participate in various non-covalent interactions, enhancing the compound’s binding affinity to target proteins and enzymes. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
Comparison with Similar Compounds
[2-(Trifluoromethyl)phenyl]hydrazine: Similar in structure but with an additional fluorine atom, leading to different chemical properties and reactivity.
[2-(Methyl)phenyl]hydrazine: Lacks the fluorine atoms, resulting in lower chemical stability and different biological activity.
[2-(Chloromethyl)phenyl]hydrazine:
Uniqueness: [2-(Difluoromethyl)phenyl]hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for use in various scientific and industrial applications .
Properties
IUPAC Name |
[2-(difluoromethyl)phenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)5-3-1-2-4-6(5)11-10/h1-4,7,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQYYOXDXHWMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
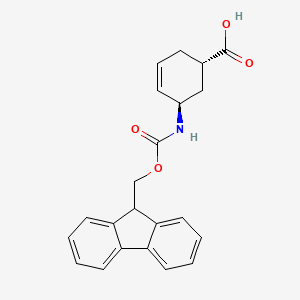
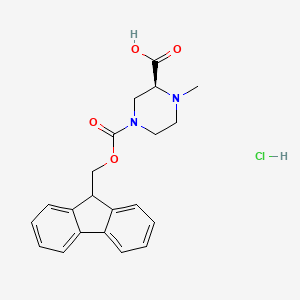
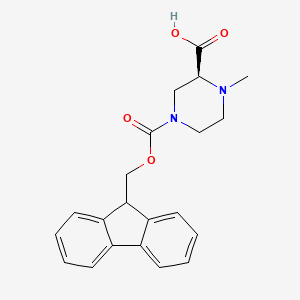
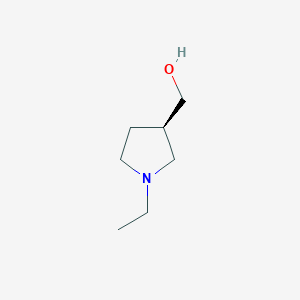
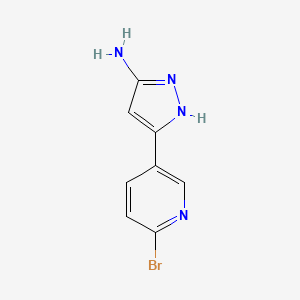
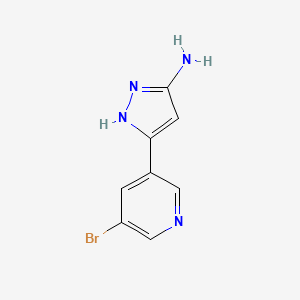
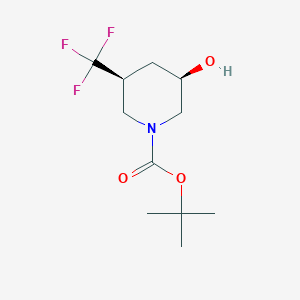
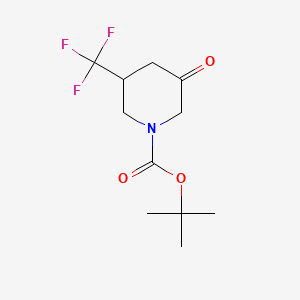
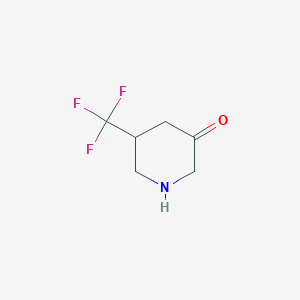
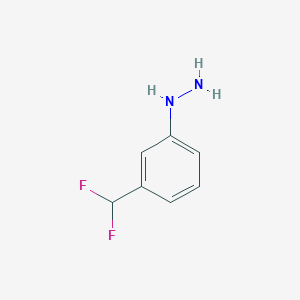
![[4-(Difluoromethyl)phenyl]hydrazine](/img/structure/B8184713.png)
